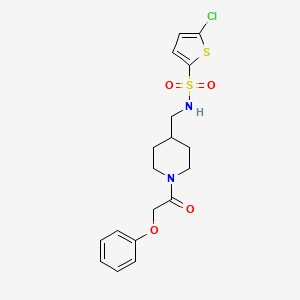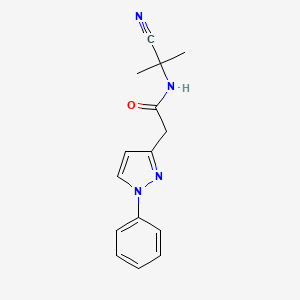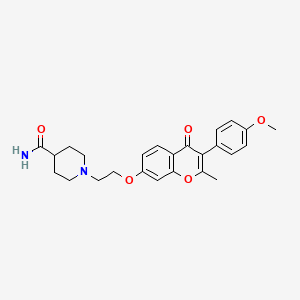
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives, similar in complexity to the query compound, were synthesized and exhibited promising diuretic activity in vivo, showcasing the potential of such compounds in medical applications (M. Yar, Zaheen Hasan Ansari, 2009).
Antimicrobial and Antiurease Activities : Compounds containing elements of the query structure have been synthesized and tested for their biological activities. Some demonstrated good to moderate antimicrobial activity, and a few exhibited antiurease activity, indicating their potential as antimicrobial agents (Serap Başoğlu et al., 2013).
Cytotoxic Effects on Cancer Cells : N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and showed cytotoxic effects on breast cancer cell lines, demonstrating the potential use of these compounds in cancer therapy (Paula N. Kelly et al., 2007).
Pharmacological Evaluation
Analgesic Potential : Triazole derivatives related to the compound have been synthesized and evaluated for their in vivo analgesic activity. This research highlights the potential of triazole compounds in developing new analgesic drugs (Muhammad Zaheer et al., 2021).
Anti-HIV and CDK2 Inhibition : Fluorine-substituted triazinones were synthesized and showed significant anti-HIV activity and CDK2 inhibition, suggesting their potential in treating HIV and cancer (M. Makki et al., 2014).
Antifungal and Antipathogenic Properties
Antifungal Preservatives : Novel benzofuran-1,2,3-triazole hybrids were synthesized and evaluated for their antifungal potential against rot fungi, indicating the utility of such compounds in fungicidal applications (Fahimeh Abedinifar et al., 2020).
Antipathogenic Activity : Thiourea derivatives were synthesized and tested for their antipathogenic activity, demonstrating significant effects especially against biofilm-forming bacteria (Carmen Limban et al., 2011).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-11-3-1-10(2-4-11)15-16(21-22-20-15)17(23)19-12-5-6-13-14(9-12)25-8-7-24-13/h1-6,9H,7-8H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJPNNKNNCILLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNN=C3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)
![3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2482251.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)

![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2482257.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2482260.png)
![Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B2482261.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2482265.png)



